molecular formula C21H18N4O6 B13786500 ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4'-METHOXY- CAS No. 94872-51-2

ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4'-METHOXY-

Cat. No.: B13786500
CAS No.: 94872-51-2
M. Wt: 422.4 g/mol
InChI Key: AIGAUWTXIDBLBR-UHFFFAOYSA-N
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Description

ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY-: is a complex organic compound characterized by its unique structure, which includes acetophenone and nitroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- typically involves the reaction of acetophenone with p-nitroaniline under specific conditions. The process may include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Methoxylation: Addition of a methoxy group to the compound.

    Condensation: Combining acetophenone with p-nitroaniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by purification steps to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized forms.

    Reduction: Reduction of nitro groups to amine groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically uses reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: May involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield amine derivatives, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ACETOPHENONE, 2,2-BIS(p-AMINOANILINO)-4’-METHOXY-: Similar structure but with amino groups instead of nitro groups.

    ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-HYDROXY-: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

94872-51-2

Molecular Formula

C21H18N4O6

Molecular Weight

422.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,2-bis(4-nitroanilino)ethanone

InChI

InChI=1S/C21H18N4O6/c1-31-19-12-2-14(3-13-19)20(26)21(22-15-4-8-17(9-5-15)24(27)28)23-16-6-10-18(11-7-16)25(29)30/h2-13,21-23H,1H3

InChI Key

AIGAUWTXIDBLBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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